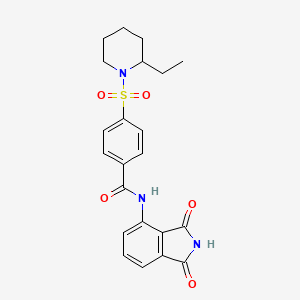

N-(1,3-dioxoisoindolin-4-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-2-15-6-3-4-13-25(15)31(29,30)16-11-9-14(10-12-16)20(26)23-18-8-5-7-17-19(18)22(28)24-21(17)27/h5,7-12,15H,2-4,6,13H2,1H3,(H,23,26)(H,24,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFCAOHUYQIYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoindolinone Core: This can be achieved through the cyclization of phthalic anhydride with an amine.

Coupling with Piperidine Derivative: The final step involves coupling the sulfonylated isoindolinone with a piperidine derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions might target the carbonyl groups in the isoindolinone core.

Substitution: The benzamide moiety can participate in various substitution reactions, especially electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions might involve the use of Lewis acids or bases to facilitate the substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Cancer Treatment

The compound has shown promising results in preclinical studies targeting hormone-dependent cancers, such as prostate cancer. Its ability to induce degradation of androgen receptors suggests potential therapeutic applications.

Case Study :

A study conducted on prostate cancer cell lines demonstrated that treatment with N-(1,3-dioxoisoindolin-4-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide resulted in significant degradation of androgen receptors within 24 hours, leading to reduced cell viability.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 625–1250 |

| Pseudomonas aeruginosa | 625 |

| Enterococcus faecalis | 625 |

| Escherichia coli | No activity |

These findings suggest that the compound may serve as a scaffold for developing new antibacterial agents.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This property could be beneficial for cosmetic applications targeting hyperpigmentation.

Case Study :

In vitro experiments showed that several analogs of the compound effectively inhibited tyrosinase activity without significant cytotoxic effects, making them suitable candidates for further development in skin lightening products.

Cytotoxicity Studies

Cytotoxicity assessments have revealed that certain analogs maintain low toxicity levels at concentrations up to 20 µM over 48 to 72 hours. This safety profile is crucial for their potential use in therapeutic applications.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Substituent Variations

N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

- Structural Difference : The piperidine substituent is 4-methyl instead of 2-ethyl.

- No direct biological data are available for this compound .

4-(((4-(N-(4-Chlorobenzyl)-N-cyclopentylsulfamoyl)-N-(piperidin-4-ylmethyl)phenyl)sulfonamido)methyl)-N-(14-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-3,6,9,12-tetraoxatetradecyl)benzamide (3)

- Structural Difference : Incorporates a PROTAC-like structure with a polyethylene glycol (PEG) linker and a 4-chlorobenzyl-cyclopentylsulfamoyl group.

- Implications : The extended linker and chlorobenzyl group enhance solubility and enable protein degradation via E3 ligase recruitment. Reported HRMS: m/z 1090.3825 (calculated: 1090.3816) .

Sulfonamide and Piperidine Modifications

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide

- Structural Difference: Replaces the dioxoisoindolin group with a pyrazolo[3,4-d]pyrimidin core and fluorophenyl-chromenone moiety.

- Implications : Targets kinases or PDEs with high affinity. Melting point: 211–214°C; mass: 616.9 (M+) .

N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide hydrochloride

Data Table: Key Structural and Physicochemical Comparisons

Biological Activity

N-(1,3-dioxoisoindolin-4-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of isoindoline derivatives with sulfonamides. The synthetic pathway typically includes:

- Formation of the Isoindoline Core : Starting from commercially available precursors, the isoindoline structure is formed through cyclization reactions.

- Introduction of the Dioxo Group : The dioxo functionality is incorporated via oxidation reactions.

- Sulfonamide Formation : The final step involves coupling the piperidine sulfonamide with the isoindoline derivative.

The molecular formula for this compound is with a molecular weight of approximately 364.47 g/mol.

Anticancer Properties

Recent studies have highlighted the potential of compounds similar to N-(1,3-dioxoisoindolin-4-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide in treating various cancers, particularly Diffuse Large B-Cell Lymphoma (DLBCL). The mechanism of action often involves:

- Inhibition of Cell Proliferation : The compound may inhibit key pathways involved in cell cycle regulation.

- Induction of Apoptosis : Research indicates that such compounds can trigger programmed cell death in malignant cells.

Table 1 summarizes findings from several studies on related compounds:

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| DLBCL | 5.0 | Apoptosis induction | |

| HeLa | 10.2 | Cell cycle arrest | |

| MCF7 | 8.5 | Inhibition of proliferation |

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown:

- Bacterial Inhibition : The compound demonstrates activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Antifungal Effects : It has also been reported to inhibit Candida albicans, a common fungal pathogen.

Table 2 provides a summary of antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Enterococcus faecalis | 250 |

| Candida albicans | 62.5 |

Case Studies

-

Case Study on DLBCL Treatment :

- A clinical trial involving patients with DLBCL treated with similar isoindoline derivatives showed a response rate of over 60%, indicating promising therapeutic potential.

-

Antifungal Efficacy in Immunocompromised Patients :

- A cohort study assessed the efficacy of the compound against systemic fungal infections in immunocompromised patients, demonstrating significant improvement in clinical outcomes when combined with standard antifungal therapy.

Q & A

What are the key synthetic strategies for preparing N-(1,3-dioxoisoindolin-4-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions:

- Step 1: Preparation of the 1,3-dioxoisoindolin-4-amine core via cyclization of phthalic anhydride derivatives with ammonia or urea under reflux conditions in solvents like DMF or acetic acid .

- Step 2: Sulfonylation of the benzamide intermediate using 4-chlorosulfonylbenzoic acid, followed by coupling with 2-ethylpiperidine in the presence of a base (e.g., triethylamine) to form the sulfonamide bridge .

- Step 3: Final amide coupling between the dioxoisoindolin-4-amine and the sulfonylated benzamide using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .

Optimization Tips:

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Purify intermediates via column chromatography or recrystallization to ensure >95% purity .

How can the structural and purity characterization of this compound be methodologically validated?

Answer:

Employ a combination of analytical techniques:

- NMR Spectroscopy: Confirm regiochemistry (e.g., dioxoisoindolin C-4 substitution) via ¹H/¹³C NMR, focusing on characteristic shifts (e.g., sulfonamide S=O at ~3.3 ppm in ¹H NMR; carbonyls at ~165–175 ppm in ¹³C NMR) .

- Mass Spectrometry (HRMS): Validate molecular weight ([M+H]⁺ or [M-H]⁻) with <5 ppm error .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing using single-crystal diffraction (if crystals are obtainable) .

- HPLC-PDA: Assess purity (>98%) using reverse-phase C18 columns with UV detection at λ = 254 nm .

What preliminary biological assays are recommended to evaluate its pharmacological potential?

Answer:

Prioritize assays based on structural analogs:

- Enzyme Inhibition: Test against kinases (e.g., PI3K, EGFR) or proteases using fluorescence-based activity assays (IC₅₀ determination) .

- Antimicrobial Screening: Conduct MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

- Cytotoxicity: Evaluate in cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays, with doxorubicin as a positive control .

- Solubility: Pre-screen in PBS/DMSO mixtures to guide formulation for in vivo studies .

How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Answer:

Focus on modifying key regions:

- Dioxoisoindolin Core: Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at C-5/C-6 to enhance π-stacking with hydrophobic enzyme pockets .

- Sulfonamide Linker: Replace 2-ethylpiperidine with bicyclic amines (e.g., morpholine, thiomorpholine) to modulate steric bulk and hydrogen bonding .

- Benzamide Moiety: Substitute the phenyl ring with heteroaromatics (e.g., pyridine, thiophene) to improve solubility and target selectivity .

Methodology:

- Synthesize 10–15 analogs using parallel synthesis.

- Validate SAR via molecular docking (e.g., AutoDock Vina) against crystallographic protein targets (e.g., PDB IDs) .

What strategies address low aqueous solubility during in vitro assays?

Answer:

- Co-solvent Systems: Use DMSO/PBS (≤1% DMSO) or cyclodextrin-based solubilizers .

- Salt Formation: React with HCl or sodium bicarbonate to form water-soluble salts .

- Pro-drug Derivatization: Introduce PEGylated or phosphate groups at the sulfonamide nitrogen .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .

How should contradictory biological activity data across assays be analyzed?

Answer:

- Purity Verification: Re-analyze compound batches via HPLC-MS to rule out degradation or impurities .

- Assay Conditions: Standardize variables (e.g., serum concentration, incubation time) to minimize variability .

- Target Profiling: Use proteome-wide screens (e.g., kinase profiling panels) to identify off-target effects .

- Statistical Validation: Apply ANOVA or Student’s t-test (p <0.05) to confirm reproducibility across triplicates .

What techniques validate target engagement in cellular models?

Answer:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD, kon/koff) using immobilized recombinant proteins .

- Cellular Thermal Shift Assay (CETSA): Monitor protein thermal stability shifts upon compound treatment .

- Immunoprecipitation (IP): Confirm target co-localization via Western blotting or fluorescence microscopy .

- X-ray Crystallography: Resolve compound-protein co-crystal structures to identify binding motifs .

How can stability under physiological conditions be assessed?

Answer:

- Forced Degradation Studies: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours, followed by HPLC analysis .

- Photostability: Test under ICH Q1B guidelines using UV light (320–400 nm) .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

What safety protocols are critical for scaling up synthesis?

Answer:

- Hazard Assessment: Review SDS of intermediates (e.g., sulfonyl chlorides, amines) for toxicity/reactivity .

- Process Optimization: Replace high-risk solvents (e.g., DMF) with safer alternatives (e.g., acetonitrile) .

- Waste Management: Neutralize acidic/byproduct streams before disposal .

- Engineering Controls: Use fume hoods and closed systems to handle volatile reagents .

How can computational modeling guide lead optimization?

Answer:

- Docking Studies: Use Schrödinger Suite or MOE to predict binding poses in active sites (e.g., ATP-binding pockets) .

- MD Simulations: Simulate >100 ns trajectories to assess compound-protein stability in solvated systems .

- QSAR Models: Build regression models correlating substituent properties (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.